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Compound of Interest

Compound Name: Nami-A

Cat. No.: B609409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial results for the

ruthenium-based anti-cancer agent, Nami-A. It delves into the experimental protocols,

quantitative data from Phase I and II clinical trials, and the elucidated mechanisms of action,

including key signaling pathways. This document is intended for an audience with a strong

background in oncology, pharmacology, and drug development.

Introduction to Nami-A
Nami-A, or (ImH)[trans-RuCl4(DMSO-S)(Im)], is a ruthenium(III) complex that has been

investigated for its anti-neoplastic properties. Unlike traditional cytotoxic chemotherapies,

preclinical studies have suggested that Nami-A's primary strength lies in its ability to inhibit

tumor metastasis rather than causing direct tumor cell death. This unique profile led to its

progression into clinical trials, the initial results of which are detailed herein.

Clinical Trial Data
Nami-A has been evaluated in Phase I and Phase I/II clinical trials, both as a monotherapy and

in combination with the standard chemotherapeutic agent, gemcitabine.

Phase I Monotherapy Trial
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose

(MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of Nami-A as a single agent.
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Table 1: Summary of Nami-A Phase I Monotherapy Trial

Parameter Details

Patient Population
24 adult patients with various types of solid

tumors.[1]

Dosing Regimen

Intravenous (IV) infusion over 3 hours for five

consecutive days, repeated every three weeks.

[1]

Dose Escalation
12 dose levels ranging from 2.4 to 500

mg/m²/day.[1]

Maximum Tolerated Dose (MTD) 300 mg/m²/day.[2]

Dose-Limiting Toxicities (DLTs)
Painful blisters on fingers and toes observed at

doses ≥400 mg/m²/day.[2]

Adverse Events (AEs) at MTD

Mild to moderate nausea, vomiting, diarrhea,

and general malaise. Mild, reversible renal

toxicity was seen at the highest doses, with

negligible hematological toxicity.[2]

Efficacy

One patient with a neuroendocrine tumor

showed a partial response (PR), and seven

patients with various tumors, including two with

non-small cell lung cancer (NSCLC),

experienced stable disease (SD) for up to 88

weeks.[2]

Phase I/II Combination Trial with Gemcitabine
Based on preclinical evidence of synergy and Nami-A's anti-metastatic potential, a Phase I/II

trial was initiated to evaluate Nami-A in combination with gemcitabine for patients with

advanced non-small cell lung cancer (NSCLC) who had previously received first-line therapy.[3]

[4][5]

Table 2: Summary of Nami-A and Gemcitabine Phase I/II Trial
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Parameter Details

Patient Population 32 patients with advanced NSCLC.[1]

Dosing Regimen (Phase I)

Dose escalation of Nami-A (IV infusion over 3

hours on days 1 and 8) with a fixed dose of

gemcitabine (1 g/m² on days 1 and 8) in a three-

week cycle.[1]

Maximum Tolerated Dose (MTD) 450 mg/m² of Nami-A.[1]

Dose-Limiting Toxicities (DLTs) Blisters at 600 mg/m².[1]

Adverse Events (AEs) at MTD

Grade 2-4 neutropenia and anemia, elevated

liver enzymes, transient creatinine elevation,

renal toxicity, constipation, and fatigue.[1][2]

Efficacy (Phase II)

15 evaluable NSCLC patients were treated at

the MTD. One case of partial remission was

observed, and 10 patients had stable disease

for at least six to eight weeks. The overall

efficacy was considered lower than expected for

gemcitabine alone.[2]

Table 3: Pharmacokinetic Parameters of Nami-A (Combination Trial)[6]

Parameter Value

Mean Plasma Clearance (Total Nami-A) 0.31 L/h

Mean Plasma Clearance (Unbound Nami-A) 64.6 L/h

Mean Terminal Half-life (Total Nami-A) 61.9 h

Mean Terminal Half-life (Unbound Nami-A) 14.1 h

Experimental Protocols
Clinical Trial Methodology
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Toxicity and Adverse Event Grading: Adverse events were graded using the National Cancer

Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1] While the specific

version is not always stated, CTCAE provides a standardized scale from Grade 1 (mild) to

Grade 5 (death).[7][8][9][10]

Efficacy Evaluation: Tumor response was assessed according to the Response Evaluation

Criteria in Solid Tumors (RECIST).[1][2] This involves standardized measurements of tumor

size to categorize response as a complete response, partial response, stable disease, or

progressive disease.

Pharmacokinetic Analysis: Plasma concentrations of total and unbound ruthenium were

measured to determine pharmacokinetic parameters such as clearance and terminal half-life.

[6]

Preclinical Mechanistic Studies
Invasion Assay: The effect of Nami-A on tumor cell invasion was assessed using a modified

Boyden chamber assay with Matrigel, a reconstituted basement membrane.[2]

Zymography: The inhibitory activity of Nami-A on matrix metalloproteinases (MMPs) was

determined by gelatin zymography. This technique involves separating proteins by

electrophoresis in a gel containing gelatin. The enzymatic activity of MMPs is visualized as

clear bands where the gelatin has been degraded.[2]

Nitric Oxide (NO) Scavenging Assay: The ability of Nami-A to scavenge nitric oxide was

evaluated using methods that measure the reduction of nitrite, a stable product of NO, often

using the Griess reagent for colorimetric detection.[11][12][13][14]

Mechanisms of Action and Signaling Pathways
Nami-A's anti-metastatic effect is believed to stem from a combination of mechanisms

targeting the tumor microenvironment and specific intracellular signaling pathways.

Inhibition of Angiogenesis and Nitric Oxide Scavenging
Nami-A has been shown to have anti-angiogenic properties. One proposed mechanism is its

ability to scavenge nitric oxide (NO), a key signaling molecule in angiogenesis. By reducing NO
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bioavailability, Nami-A can interfere with the formation of new blood vessels that are crucial for

tumor growth and metastasis.
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Caption: Nami-A's inhibition of angiogenesis via nitric oxide scavenging.

Modulation of the PKC/Raf/MEK/ERK Signaling Pathway
Nami-A has been demonstrated to inhibit the Protein Kinase C (PKC)/Raf/MEK/ERK signaling

pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival,

and its aberrant activation is common in cancer. By inhibiting this cascade, Nami-A can

interfere with tumor cell growth and survival.
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Caption: Nami-A's inhibitory effect on the PKC/Raf/MEK/ERK signaling pathway.

Interaction with the Extracellular Matrix
Preclinical studies have shown that Nami-A can bind to collagen in the extracellular matrix

(ECM).[2] This interaction is thought to be a key aspect of its anti-metastatic activity.

Furthermore, Nami-A has been shown to inhibit the activity of matrix metalloproteinases
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(MMPs), specifically MMP-2 and MMP-9.[2][15] These enzymes are crucial for the degradation

of the ECM, a critical step in tumor invasion and metastasis.
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Caption: Nami-A's inhibition of tumor invasion via MMP inhibition and ECM interaction.

Conclusion
The initial clinical trials of Nami-A have demonstrated a manageable safety profile, but with

limited single-agent efficacy in unselected patient populations. The combination with

gemcitabine in NSCLC did not show a significant improvement over gemcitabine alone.

However, the unique anti-metastatic mechanism of action, targeting the tumor

microenvironment and key signaling pathways, suggests that Nami-A could have potential in

specific, well-defined patient populations or in combination with other targeted therapies.

Further research is warranted to identify predictive biomarkers and optimal therapeutic

combinations to harness the full potential of this novel ruthenium-based agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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